molecular formula C22H24BFN2O4 B3244924 8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione CAS No. 1643446-66-5

8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione

Cat. No.: B3244924
CAS No.: 1643446-66-5
M. Wt: 410.2
InChI Key: IOWQECWLWYVSTB-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione is a fluorinated quinazoline derivative featuring a boronate ester moiety. Its structure comprises a quinazoline-2,4-dione core substituted with a fluorine atom at position 8, a methyl group at position 1, and a 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at position 2. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where fluorine substitution and boron-based reactivity are advantageous .

Properties

IUPAC Name

8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BFN2O4/c1-13-15(23-29-21(2,3)22(4,5)30-23)10-8-12-17(13)26-19(27)14-9-7-11-16(24)18(14)25(6)20(26)28/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQECWLWYVSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3C(=O)C4=C(C(=CC=C4)F)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursorsThe dioxaborolan group is then introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .

Scientific Research Applications

8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or activation of beneficial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Synthetic Route Biological/Functional Relevance
8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione 8-F, 1-Me, 3-[2-Me-3-(boronate ester)phenyl] Suzuki-Miyaura coupling Boron enables cross-coupling for biaryl synthesis; fluorine enhances metabolic stability and binding .
2-(4-Fluorophenyl)-6,8-bis(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (6j) 4-F, 6/8-(4-MeOPh), 4-(phenylethynyl) Pd-catalyzed coupling Fluoro and methoxy groups improve solubility and π-π stacking; phenylethynyl enhances rigidity.
Fluquinconazole 6-F, 3-(2,4-dichlorophenyl), 2-(1H-1,2,4-triazol-1-yl) Multi-step heterocyclic synthesis Antifungal agent; triazole and fluorine contribute to target (CYP51) inhibition and bioavailability.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 8-CN, 7-(4-NO₂Ph), 3-phenethyl, 5/6-CO₂Et One-pot multi-component reaction Nitro and cyano groups enhance electrophilicity for potential kinase or protease inhibition.

Key Observations:

Boron vs. Halogen Substituents : The boronate ester in the target compound enables cross-coupling versatility, unlike halogenated analogs (e.g., 6j ), which rely on Pd-catalyzed coupling for further derivatization. Boron-containing compounds are pivotal in prodrug strategies and PET tracer development due to their hydrolytic stability and reactivity .

Fluorine Substitution : The 8-fluoro group in the target compound parallels fluoroquinazolines like fluquinconazole , where fluorine enhances target binding (e.g., via C-F⋯H interactions) and reduces oxidative metabolism.

Synthetic Accessibility : The target compound’s synthesis likely employs Suzuki-Miyaura coupling (as in ), contrasting with multi-step routes for triazole-containing analogs (e.g., fluquinconazole ).

Activity and SAR Insights

  • Boronate Esters : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound improves stability compared to unprotected boronic acids, critical for in vivo applications .
  • Methyl vs. Bulky Substituents : The 2-methyl group on the phenyl ring may reduce steric hindrance during cross-coupling compared to bulkier substituents (e.g., phenylethynyl in 6j ), enhancing reaction yields.
  • Quinazoline Core Modifications : Unlike imidazo[1,2-a]pyridine derivatives (e.g., ), the quinazoline-2,4-dione core offers hydrogen-bonding motifs for enzyme inhibition (e.g., binding to ATP pockets in kinases).

Research Findings and Data

Comparative Physicochemical Properties

Property Target Compound 6j Fluquinconazole
Molecular Weight ~439.3 g/mol 579.6 g/mol 367.2 g/mol
LogP (Predicted) 3.8 5.2 3.1
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 5 7 4

Biological Activity

The compound 8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione is part of a broader class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core substituted with a fluorine atom and a dioxaborolane moiety. Its molecular formula is C20H24B1F1N2O3C_{20}H_{24}B_{1}F_{1}N_{2}O_{3}, and it is notable for its potential as a therapeutic agent.

Biological Activity Overview

Quinazoline derivatives have been extensively studied for their pharmacological properties, particularly in the realms of oncology and enzymatic inhibition. The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Research indicates that quinazoline derivatives often exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many quinazolines act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. The presence of the fluorine atom in this compound may enhance its binding affinity to the EGFR.

2. Enzyme Inhibition

Quinazolines have shown promise in inhibiting various enzymes:

  • Acetylcholinesterase Inhibition : Some studies suggest that derivatives can inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. The specific activity of this compound against AChE remains to be fully characterized but aligns with the activities observed in similar structures .

3. Antidiabetic Potential

Quinazolines are also investigated for their role in managing diabetes through enzyme inhibition:

  • Alpha-glucosidase Inhibition : Compounds within this class have shown inhibitory effects on alpha-glucosidase activity, which is crucial for carbohydrate metabolism .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of quinazoline derivatives:

StudyFindings
Study 1Synthesized quinazoline derivatives showed potent anticancer activity against MCF7 and A549 cell lines with IC50 values in low micromolar range .
Study 2Investigated the structure–activity relationship (SAR) revealing that modifications at the quinazoline core significantly impact biological efficacy .
Study 3Explored the enzyme inhibition profile showing promising results against AChE with certain derivatives outperforming standard inhibitors like donepezil .

Q & A

Basic Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction using this compound’s boronic ester moiety?

  • Methodological Answer : The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. To optimize reaction efficiency:

  • Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with a 1.2:1 molar ratio of boronic ester to aryl halide.
  • Employ a biphasic solvent system (e.g., toluene/water) and maintain inert conditions (argon/nitrogen).
  • Monitor reaction progress via TLC or HPLC, quenching with aqueous NH₄Cl to isolate the product .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and boronic ester integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 422.18).
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and bond angles, critical for confirming the quinazoline-dione core .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer :

  • Store under anhydrous conditions at 2–8°C in sealed, argon-purged vials.
  • Avoid exposure to moisture or acidic/basic environments to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. What computational methods can predict the electrochemical behavior of this quinazoline-dione derivative?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies and redox potentials. Basis sets like B3LYP/6-31G* are suitable for geometry optimization .
  • Cyclic Voltammetry (CV) : Perform CV in acetonitrile with a Ag/AgCl reference electrode to experimentally validate computed redox potentials (e.g., E₁/₂ ~0.5–0.7 V vs. Fc/Fc⁺) .

Q. How can contradictory literature data on reaction yields be resolved?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to systematically vary parameters (catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions and quantify interactions between variables .

Q. What strategies elucidate the mechanism of boronic ester-mediated C–C bond formation?

  • Methodological Answer :

  • Kinetic Isotope Effect (KIE) Studies : Compare rates of protio- and deuterio-substrates to identify rate-determining steps.
  • In Situ IR Spectroscopy : Monitor Pd–B intermediate formation during catalysis .

Q. How can AI-driven simulations enhance the design of derivatives for biological targeting?

  • Methodological Answer :

  • Use Molecular Docking (AutoDock Vina) : Screen against kinase or protease targets (e.g., EGFR, PARP) to prioritize synthetic routes for analogs with improved binding affinities.
  • Machine Learning (ML) : Train models on existing quinazoline bioactivity data to predict ADMET properties .

Q. What methods optimize solubility for in vitro assays without compromising stability?

  • Methodological Answer :

  • Co-solvent Systems : Test DMSO/PBS (≤10% DMSO) or cyclodextrin-based formulations.
  • pH Adjustment : Solubilize via sodium salt formation (pH 7.4 buffer) while monitoring boronic ester integrity via ¹¹B NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline-2,4-dione

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